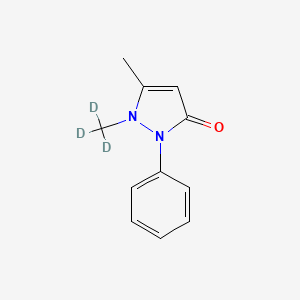

Antipyrine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOALNAAJBPNY-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675632 | |

| Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65566-62-3 | |

| Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Antipyrine-d3: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine-d3, the deuterated analog of Antipyrine, serves as a crucial tool in analytical and metabolic research. Its isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Antipyrine in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data interpretation.

Chemical Structure and Properties

This compound, systematically named 1,5-dimethyl-2-phenyl-4-(trideuteriomethyl)-1,2-dihydro-3H-pyrazol-3-one, is a synthetic compound where three hydrogen atoms on the N-methyl group of Antipyrine are replaced with deuterium. This isotopic substitution minimally affects the chemical properties of the molecule while significantly increasing its molecular weight, allowing for its differentiation from the unlabeled compound in mass spectrometry.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | [1] |

| Molecular Formula | C₁₁H₉D₃N₂O | [1] |

| Molecular Weight | 191.24 g/mol | [1] |

| Exact Mass | 191.113793248 Da | [1] |

| CAS Number | 65566-62-3 | [1] |

Spectroscopic Data

Precise spectroscopic data is essential for the identification and characterization of this compound. Due to the deuterium labeling, the signals corresponding to the N-methyl group will be absent in the ¹H NMR spectrum and show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.

¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5-7.3 | m | Phenyl-H |

| ~5.3 | s | C4-H |

| ~2.3 | s | C5-CH₃ |

¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~160 | C=O |

| ~153 | C5 |

| ~135 | Phenyl C-1 |

| ~129 | Phenyl C-3, C-5 |

| ~126 | Phenyl C-4 |

| ~124 | Phenyl C-2, C-6 |

| ~98 | C4 |

| ~35 | N-CD₃ (triplet) |

| ~10 | C5-CH₃ |

FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~2200 | C-D stretch |

| ~1660 | C=O stretch (amide) |

| ~1590, 1490 | C=C stretch (aromatic) |

Mass Spectrometry Data

In mass spectrometry, this compound will exhibit a molecular ion peak [M]⁺ at m/z 191. The fragmentation pattern will be similar to that of Antipyrine, with key fragments showing a +3 Da mass shift if they retain the deuterated methyl group.

| m/z | Assignment |

| 191 | [M]⁺ |

| 112 | [M - C₆H₅N]⁺ |

| 85 | [M - C₆H₅NCO]⁺ |

| 56 | [C₃H₄N]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by methylation of 1-phenyl-3-methyl-5-pyrazolone using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

Materials:

-

1-phenyl-3-methyl-5-pyrazolone

-

Deuterated methyl iodide (CD₃I)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenyl-3-methyl-5-pyrazolone (1 equivalent) and anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add deuterated methyl iodide (1.2 equivalents) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantification of Antipyrine in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of Antipyrine in plasma samples using this compound as an internal standard.

Materials:

-

Plasma samples

-

Antipyrine standard solutions

-

This compound internal standard solution

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or blank, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A suitable gradient to separate Antipyrine from matrix components.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Antipyrine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 189 -> 56).

-

This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 192 -> 56 or another appropriate fragment).

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Antipyrine to this compound against the concentration of the Antipyrine standards.

-

Determine the concentration of Antipyrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Signaling and Metabolism

Antipyrine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] Understanding these metabolic pathways is crucial for interpreting pharmacokinetic data and assessing drug-drug interactions. The major metabolites of Antipyrine are formed through oxidation reactions catalyzed by various CYP isoforms.

Key Metabolic Pathways of Antipyrine:

-

4-hydroxylation: Catalyzed mainly by CYP3A4 and to a lesser extent by CYP1A2, forming 4-hydroxyantipyrine.[3]

-

N-demethylation: The formation of norantipyrine is predominantly mediated by the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18) and also involves CYP1A2.[3]

-

3-hydroxymethylation: This pathway, leading to 3-hydroxymethylantipyrine, is catalyzed by CYP1A2 and CYP2C9.[3]

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and metabolism. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, enable accurate and precise quantification of Antipyrine in various biological matrices. The detailed experimental protocols and metabolic pathways described in this guide provide a solid foundation for the effective application of this compound in research settings.

References

The Role of Antipyrine-d3 in Modern Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of deuterated antipyrine, specifically 4-Methylamino-d3 Antipyrine, in bioanalytical research. Its primary function is to serve as a robust internal standard for the accurate quantification of its non-deuterated counterpart, 4-Methylamino Antipyrine (MAA), a principal active metabolite of the analgesic drug Metamizole (also known as Dipyrone). The use of stable isotope-labeled internal standards like 4-Methylamino-d3 Antipyrine is a cornerstone of high-precision quantitative analysis, particularly in pharmacokinetic and metabolic studies that are crucial for drug development.

Core Application: An Internal Standard in Quantitative Bioanalysis

In the realm of analytical chemistry, especially in the context of complex biological matrices such as plasma and urine, variability during sample preparation and analysis can introduce significant error. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls in a known concentration. By comparing the analytical response of the analyte to that of the internal standard, researchers can correct for variations in extraction efficiency, injection volume, and instrument response.

4-Methylamino-d3 Antipyrine is an ideal internal standard for MAA for several key reasons:

-

Chemical Similarity: Being the deuterated analog, it behaves almost identically to MAA during sample extraction and chromatographic separation.

-

Mass Distinguishability: The three deuterium atoms increase its mass by three daltons, allowing it to be distinguished from the native MAA by a mass spectrometer.[1]

-

Co-elution: It typically co-elutes with MAA from the analytical column, ensuring that both compounds experience the same matrix effects at the same time.

The Metabolic Context: From Metamizole to 4-Methylamino Antipyrine

To appreciate the significance of quantifying MAA, it is essential to understand its origin. Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-Methylamino Antipyrine (MAA). MAA is then further metabolized in the liver to other compounds. The analgesic and antipyretic effects of Metamizole are primarily attributed to MAA. Therefore, accurate measurement of MAA concentrations in biological fluids is critical for pharmacokinetic assessments of Metamizole.

References

A Technical Guide to the Synthesis and Purity of Deuterium-Labeled Antipyrine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of deuterium-labeled antipyrine. Antipyrine, a classic analgesic and antipyretic, is often labeled with deuterium for use as an internal standard in pharmacokinetic studies and metabolic research. This guide details a feasible synthetic route, purification protocols, and the analytical methods required to ensure high chemical and isotopic purity.

Introduction to Deuterium-Labeled Antipyrine

Deuterium-labeled compounds are essential tools in drug discovery and development. The substitution of hydrogen with its stable isotope, deuterium, imparts a change in mass that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This makes deuterium-labeled analogues, such as antipyrine-d3, ideal internal standards for quantitative bioanalysis.[1] They are also valuable in mechanistic studies to probe kinetic isotope effects. The most common form of deuterated antipyrine is N-methyl-d3-antipyrine, where the three hydrogen atoms of the N-methyl group are replaced with deuterium.

Synthesis of Deuterium-Labeled Antipyrine (this compound)

The synthesis of N-methyl-d3-antipyrine can be achieved through the methylation of a suitable precursor with a deuterated methylating agent. A common and effective method involves the use of deuterated methyl iodide (CD₃I).

Synthetic Pathway

The synthesis starts from 1-phenyl-3-methyl-5-pyrazolone, which is methylated at the N1 position using methyl-d3 iodide in the presence of a base.

Diagram of the synthetic pathway for this compound.

Experimental Protocol

Materials:

-

1-phenyl-3-methyl-5-pyrazolone

-

Methyl-d3 iodide (CD₃I, 99.5 atom % D)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-phenyl-3-methyl-5-pyrazolone and anhydrous DMF under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (or potassium carbonate) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

-

Methylation: A solution of methyl-d3 iodide in anhydrous DMF is added dropwise to the reaction mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.

Purity Analysis

Ensuring the chemical and isotopic purity of deuterium-labeled antipyrine is critical for its intended use as an internal standard. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of the synthesized compound.[2][3]

Experimental Protocol (LC-MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Range: m/z 100-300.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are used to calculate the isotopic purity.

-

Data Presentation:

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| Antipyrine (d0) | 189.1028 | 189.1025 | < 0.1 |

| Antipyrine-d1 | 190.1091 | 190.1089 | 0.2 |

| Antipyrine-d2 | 191.1154 | 191.1152 | 0.5 |

| This compound | 192.1217 | 192.1215 | > 99.2 |

Structural Confirmation and Isotopic Purity by NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is used to confirm the chemical structure and the position of deuterium labeling. The absence or significant reduction of the N-methyl proton signal in the ¹H NMR spectrum is a clear indication of successful deuteration.[4][5]

Experimental Protocol (NMR):

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The absence of the N-methyl proton signal (typically around 3.1 ppm) confirms high isotopic enrichment. Any residual signal can be integrated against a non-deuterated proton signal (e.g., aromatic protons) to quantify the isotopic purity.

-

¹³C NMR: The spectrum will show the characteristic carbon signals of the antipyrine backbone. The N-methyl carbon signal will appear as a multiplet due to coupling with deuterium.

Workflow for Purity Analysis of Deuterium-Labeled Antipyrine.

Conclusion

This technical guide outlines a robust methodology for the synthesis and comprehensive purity analysis of deuterium-labeled antipyrine. The described synthetic protocol provides a reliable route to obtain this compound with high isotopic enrichment. The detailed analytical procedures using mass spectrometry and NMR spectroscopy are essential for verifying the chemical and isotopic purity, ensuring the suitability of the labeled compound for its intended applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Isotopic 13C NMR spectrometry to assess counterfeiting of active pharmaceutical ingredients: site-specific 13C content of aspirin and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Antipyrine-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action and application of deuterated antipyrine, specifically 4-methylamino antipyrine-d3 (MAA-d3), as an internal standard in bioanalytical methods. The principles and methodologies detailed herein are fundamental for achieving accurate and reliable quantification of analytes in complex biological matrices, a critical aspect of drug development and research.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The underlying principle is isotope dilution mass spectrometry (IDMS), a powerful analytical technique for achieving highly accurate measurements.[3]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable, heavy isotope of hydrogen.[3] Because they are chemically almost identical to the analyte, deuterated standards co-elute during chromatography and exhibit nearly identical behavior during sample extraction and ionization.[3][4] This near-identical physicochemical behavior allows the SIL-IS to effectively track and correct for variability that can occur at various stages of the analytical process.

The primary advantage of using a deuterated internal standard is its ability to compensate for:

-

Variability in Sample Preparation: Losses of the analyte during extraction, evaporation, and reconstitution steps are mirrored by the internal standard.

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix affects both the analyte and the internal standard to a similar degree.[5]

-

Instrumental Fluctuations: Variations in injection volume and mass spectrometer response are normalized by the constant concentration of the internal standard.

By adding a known concentration of the deuterated internal standard to all samples, including calibration standards and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to significantly improved accuracy, precision, and robustness of the bioanalytical method.[3]

Mechanism of Action of this compound as an Internal Standard

While direct literature on the use of this compound for the quantification of antipyrine is limited, a well-documented application exists for its deuterated metabolite analogue, 4-methylamino this compound (MAA-d3), as an internal standard for the analysis of 4-methylamino antipyrine (MAA), a major metabolite of the drug dipyrone. The mechanism of action described here for MAA-d3 is directly translatable to how this compound would function for antipyrine analysis.

The core of the mechanism lies in the mass difference between the analyte (MAA) and the internal standard (MAA-d3). This mass difference allows the mass spectrometer to distinguish between the two compounds, while their chemical similarities ensure they behave almost identically during the analytical process.

References

- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry | Сеченовский репозиторий [repo.rucml.ru]

- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]

Understanding Isotopic Labeling with Antipyrine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of isotopic labeling with Antipyrine-d3. It is designed to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry. This document delves into the metabolic pathways of antipyrine, the role of deuterated standards in quantitative analysis, and detailed experimental protocols.

Introduction to Antipyrine and Isotopic Labeling

Antipyrine, also known as phenazone, has long been utilized as a probe drug to investigate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Its well-characterized metabolism makes it an ideal candidate for studying the influence of various factors on drug clearance.

Isotopic labeling, specifically the substitution of hydrogen with its heavier isotope deuterium (d), is a powerful technique in pharmaceutical research. The introduction of deuterium into a molecule, such as in this compound, creates a stable isotope-labeled (SIL) compound. This SIL analog is chemically identical to the parent compound but has a higher mass. This mass difference is the cornerstone of its utility in modern analytical techniques, primarily as an internal standard in mass spectrometry-based assays.

The primary application of this compound is as an internal standard for the quantification of antipyrine and its metabolites in biological matrices.[1] Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in these processes and enhancing the accuracy and precision of quantitative analysis.

Metabolic Pathways of Antipyrine

The metabolism of antipyrine is a complex process predominantly carried out by hepatic cytochrome P450 enzymes. The major metabolic pathways involve oxidation at different positions on the antipyrine molecule, leading to the formation of several key metabolites.

The primary metabolites of antipyrine are:

-

4-Hydroxyantipyrine (OHA)

-

Norantipyrine (NORA)

-

3-Hydroxymethylantipyrine (HMA)

These primary metabolites can undergo further biotransformation, for instance, the oxidation of 3-hydroxymethylantipyrine to 3-carboxyantipyrine. The formation of these metabolites is catalyzed by specific CYP450 isoenzymes, making the analysis of the metabolite profile a valuable tool for phenotyping CYP activity.

Caption: Metabolic pathways of antipyrine mediated by cytochrome P450 enzymes.

Quantitative Data on Antipyrine Metabolism

The urinary excretion profile of antipyrine and its metabolites provides a quantitative measure of the activity of different CYP enzymes. Several studies have quantified the percentage of an administered dose of antipyrine that is excreted as various metabolites.

Urinary Excretion of Antipyrine and its Metabolites in Healthy Humans

The following table summarizes the urinary excretion of antipyrine and its major metabolites in healthy volunteers after an intravenous administration of 500 mg of antipyrine.

| Compound | Percentage of Dose Excreted in Urine (Mean ± SD) |

| Unchanged Antipyrine | 3.8 ± 1.9% |

| 4-Hydroxyantipyrine | 24.9 ± 6.3% |

| Norantipyrine | 16.5 ± 3.2% |

| 3-Hydroxymethylantipyrine | 13.0 ± 2.2% |

| 3-Carboxyantipyrine | 5.8 ± 1.0% |

Data from a study in 6 healthy volunteers.[2]

Influence of Smoking on Antipyrine Metabolism

Smoking is known to induce certain CYP450 enzymes, particularly CYP1A2. This induction can alter the metabolic profile of drugs like antipyrine. The following table compares the pharmacokinetic parameters and metabolite excretion in smokers and non-smokers.

| Parameter | Non-Smokers (Mean ± SD) | Smokers (Mean ± SD) |

| Antipyrine Half-life (h) | 11.7 (not specified) | 9.7 (not specified) |

| 3-Hydroxymethylantipyrine Excretion (% of dose) | 14.2 ± 1.9% | 17.2 ± 2.4% |

Data from a study in 12 healthy male volunteers (6 smokers and 6 non-smokers).[3] This data suggests that smoking induces the formation of 3-hydroxymethylantipyrine, a pathway partially mediated by CYP1A2.[3]

The Kinetic Isotope Effect and Deuterated Compounds

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when hydrogen is replaced with deuterium.[6]

In drug metabolism, where C-H bond oxidation by CYP enzymes is a common step, deuteration can lead to:

-

Decreased rate of metabolism: This can result in a longer drug half-life and increased systemic exposure.[7]

-

Metabolic switching: If a drug has multiple metabolic pathways, deuteration at one site can slow down metabolism through that pathway, potentially redirecting the metabolism towards other pathways.[8]

While the KIE is a well-established principle, the practical impact of deuteration on the pharmacokinetics of a specific drug like antipyrine is not extensively documented in publicly available comparative studies. The primary and well-documented use of this compound remains as an internal standard.[1]

Experimental Protocols: Use of this compound as an Internal Standard

The use of a deuterated internal standard is a cornerstone of accurate bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following section outlines a typical experimental protocol for the quantification of an antipyrine metabolite, 4-methylaminoantipyrine (MAA), using 4-methylaminothis compound as the internal standard.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often employed for the extraction of MAA and its deuterated internal standard from plasma samples.

-

Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of 4-methylaminothis compound solution to the plasma sample.

-

Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample.

-

Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis

The extracted samples are then analyzed by LC-MS/MS.

-

Liquid Chromatography (LC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites like MAA.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid).

-

Gradient Elution: A gradient elution program is commonly used to achieve optimal separation of the analyte from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions are monitored for both the analyte (MAA) and the internal standard (MAA-d3).

-

Data Analysis

The concentration of the analyte in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Isotopic labeling with this compound provides a robust and reliable tool for researchers in drug development and metabolism studies. Its primary application as an internal standard in LC-MS/MS analysis ensures high accuracy and precision in the quantification of antipyrine and its metabolites. Understanding the metabolic pathways of antipyrine, coupled with the use of deuterated standards, allows for a detailed investigation of drug-metabolizing enzyme activity and the factors that may influence it. The experimental protocols outlined in this guide provide a practical framework for the implementation of these powerful analytical techniques in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Antipyrine-d3 and its Non-Deuterated Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, also known as phenazone, has long been utilized as a probe drug to investigate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. Its deuterated analogue, Antipyrine-d3, serves as a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic pathways, and experimental protocols related to both Antipyrine and this compound, designed to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes and compares the key physicochemical properties of Antipyrine and its deuterated analogue, this compound.

| Property | Antipyrine | This compound | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₉D₃N₂O | [1][2] |

| Molecular Weight | 188.23 g/mol | 191.24 g/mol | [2][3] |

| Melting Point | 110–113 °C | Not explicitly stated, but expected to be very similar to Antipyrine. | [4] |

| Solubility | Soluble in water, ethanol, and chloroform.[5] | Not explicitly stated, but expected to be very similar to Antipyrine. | [5] |

| pKa | ~1.4 | Not explicitly stated, but deuteration is not expected to significantly alter the pKa. | |

| Appearance | Colorless crystals or white crystalline powder.[5] | Not explicitly stated, but expected to be a white to off-white solid. |

Metabolic Pathways and the Kinetic Isotope Effect

Antipyrine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathways involve oxidation, leading to the formation of three primary metabolites: 4-hydroxyantipyrine (OHA), 3-hydroxymethylantipyrine (HMA), and norantipyrine (NORA).[6]

The deuteration of Antipyrine at the N-methyl group to form this compound introduces the potential for a kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, its cleavage during metabolism can be slower.[7][] This effect is particularly relevant for the formation of norantipyrine, which involves N-demethylation. A significant primary deuterium KIE would manifest as a slower rate of formation of norantipyrine from this compound compared to Antipyrine.[7] This phenomenon can be leveraged to study the rate-limiting steps in drug metabolism.[7][9]

The following diagram illustrates the primary metabolic pathways of Antipyrine.

Experimental Protocols

This section details standardized protocols for conducting pharmacokinetic and in vitro metabolism studies involving Antipyrine and this compound.

In Vivo Human Pharmacokinetic Study

This protocol outlines a typical design for a clinical study to assess the pharmacokinetics of orally administered Antipyrine.

Methodology:

-

Subject Recruitment and Screening: Healthy volunteers are recruited after providing informed consent.[10] A thorough medical history, physical examination, and clinical laboratory tests are performed to ensure eligibility.[10]

-

Dosing: Following an overnight fast, subjects receive a single oral dose of Antipyrine (e.g., 500 mg) with a standardized volume of water.[6][11]

-

Blood Sample Collection: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[11]

-

Plasma Preparation and Storage: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes an in vitro experiment to investigate the metabolism of Antipyrine using human liver microsomes (HLMs).

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), Antipyrine (at various concentrations to determine kinetics), and phosphate buffer (pH 7.4) in a final volume of, for example, 200 µL.[12][13]

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.[12]

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system or NADPH.[12][13]

-

Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[12]

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged, and the supernatant is collected for analysis.

Analytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed.[14]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Antipyrine, its metabolites, and the internal standard (this compound).[15]

Sample Preparation:

-

Protein Precipitation: A simple and effective method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): An alternative method where the analytes are extracted from the aqueous plasma into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A technique where the analytes are retained on a solid sorbent while interferences are washed away, followed by elution of the analytes.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 2: Pharmacokinetic Parameters of Antipyrine in Healthy Human Volunteers (Oral Administration)

| Parameter | Mean ± SD | Range | Reference |

| Half-life (t½) | 11.9 ± 2.1 h | 8.2 - 16.9 h | [16][17] |

| Volume of Distribution (Vd) | 43.7 ± 5.9 L | 32.5 - 58.6 L | [16] |

| Clearance (CL) | 48.0 ± 11.3 mL/min | 28.5 - 75.4 mL/min | [16] |

| Bioavailability (F) | ~97-100% | - | [11][17] |

Table 3: Urinary Excretion of Antipyrine and its Metabolites in Humans (% of Dose)

| Compound | Mean ± SD | Reference |

| Unchanged Antipyrine | 3.8 ± 1.9 | [6] |

| 4-Hydroxyantipyrine (OHA) | 24.9 ± 6.3 | [6] |

| Norantipyrine (NORA) | 16.5 ± 3.2 | [6] |

| 3-Hydroxymethylantipyrine (HMA) | 13.0 ± 2.2 | [6] |

Conclusion

Antipyrine and its deuterated analogue, this compound, are indispensable tools in the study of drug metabolism and pharmacokinetics. This technical guide has provided a detailed overview of their physicochemical properties, metabolic pathways, and key experimental protocols. The use of this compound as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, the potential kinetic isotope effect associated with deuteration offers a unique avenue for investigating the mechanisms of drug metabolism. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical sciences, facilitating the design and execution of robust and informative studies.

References

- 1. Antipyrine [webbook.nist.gov]

- 2. This compound | C11H12N2O | CID 46780464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antipyrine ( Phenazone - Antipyrin - Phenazon ) [CAS: 60-80-0] - 100g - SYNTHETIKA [synthetikaeu.com]

- 5. Antipyrine | 60-80-0 [chemicalbook.com]

- 6. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Pharmacokinetics of antipyrine in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simplified approaches to the determination of antipyrine pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Applications of Antipyrine-d3: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Antipyrine-d3 for researchers, scientists, and professionals in drug development. This compound, a deuterated analog of the analgesic and antipyretic agent Antipyrine, serves as a critical internal standard in bioanalytical studies, enabling precise quantification of Antipyrine and its metabolites.

Commercial Sources and Product Specifications

A variety of chemical suppliers offer this compound and its related deuterated metabolites. The products are typically intended for research use only. Below is a summary of commercially available this compound and its analogs, with key quantitative data presented for easy comparison.

Table 1: Commercial Suppliers and Product Specifications of this compound (CAS: 65566-62-3)

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | This compound | HY-B0171S | 99.91% (LCMS)[1] | d3=99.997%[1] | C₁₁H₉D₃N₂O | 191.24[1] |

| Cambridge Bioscience | This compound | HY-B0171S-1mg | 99.91% | Not Specified | C₁₁H₉D₃N₂O | 191.24 |

| Simson Pharma Ltd | This compound (N-methyl-D3) | P990004 | Not Specified | Not Specified | C₁₁H₉D₃N₂O | 191.24[2] |

| Artis Standards | Antipyrine D3 | ART0104 | Not Specified | Not Specified | Not Specified | Not Specified[3] |

Table 2: Commercial Suppliers and Product Specifications of 4-Methylamino this compound

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | 4-Methylamino this compound (hydrochloride) | Not Specified | Not Specified | Not Specified | Not Specified[4] |

| Simson Pharma Ltd | 4-Methylamino d3 Antipyrine | 1246820-06-3[5] | Not Specified | C₁₂H₁₂D₃N₃O[5] | 220.29[5] |

| Acanthus Research | 4-Methyl Amino this compound | 519-98-2 (unlabeled)[6] | Not Specified | C₁₂H₁₂D₃N₃O[6] | Not Specified |

| CRM LABSTANDARD | 4-Methylamino-D3 Antipyrine solution | Not Specified | Not Specified | Not Specified | Not Specified[7] |

Table 3: Commercial Suppliers and Product Specifications of 4-Formylamino this compound

| Supplier | Product Name | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | 4-Formylaminothis compound | Not Specified | Not Specified | C₁₂H₁₀D₃N₃O₂ | 234.27[8][9] |

| Clearsynth | 4-Formylamino this compound | Not Specified | Not Specified | Not Specified | Not Specified[10] |

| Pharmaffiliates | 4-Formylamino this compound | Not Specified | Not Specified | C₁₂H₁₀D₃N₃O₂ | 234.27[9] |

Experimental Protocols: Use of this compound as an Internal Standard

This compound is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Antipyrine and its metabolites in biological matrices such as plasma.[2] The stable isotope-labeled IS co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

A general experimental workflow for the determination of an antipyrine metabolite, 4-methylamino antipyrine (MAA), in human plasma using its deuterated analog (MAA-d3) as an internal standard is described below.

1. Sample Preparation (Protein Precipitation)

-

To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution (MAA-d3).

-

Precipitate proteins by adding a solvent like acetonitrile.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a YMC-Pack SIL (100 × 2.0 mm; S-5 μm, 30 nm), is often used for the separation of polar metabolites.[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and an acidifier like formic acid.[5] The gradient or isocratic elution profile is optimized to achieve good separation of the analyte from matrix components.

-

-

Mass Spectrometric Detection:

3. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Mechanisms of Action

Antipyrine's biological effects are primarily attributed to two key mechanisms: its metabolism by cytochrome P450 enzymes and its inhibition of cyclooxygenase enzymes.

Antipyrine Metabolism via Cytochrome P450

Antipyrine is extensively metabolized in the liver by a variety of cytochrome P450 (CYP) enzymes.[4] This metabolic profile makes it a useful probe to study the activity of these enzymes. The major metabolites formed are 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine.[4]

Caption: Metabolic pathways of Antipyrine mediated by Cytochrome P450 enzymes.

Inhibition of Prostaglandin Synthesis

Antipyrine exhibits its analgesic and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins from arachidonic acid.[11] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking COX-1 and COX-2, Antipyrine reduces the production of these pro-inflammatory molecules.[11]

Caption: Inhibition of prostaglandin synthesis by Antipyrine via COX enzymes.

Experimental Workflow for Bioanalytical Method Using this compound

The following diagram illustrates a typical workflow for a bioanalytical method employing this compound as an internal standard.

Caption: Workflow for bioanalysis using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interactive Biochemistry [chem.uwec.edu]

- 4. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 11. What is the mechanism of Antipyrine? [synapse.patsnap.com]

An In-depth Technical Guide to the Safe Handling and Use of Antipyrine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Antipyrine-d3, a deuterated analog of antipyrine. It is intended for laboratory personnel who will be working with this compound. This document outlines the known hazards, proper handling procedures, storage requirements, and disposal methods. Additionally, it details its primary application as a probe for cytochrome P450 (CYP450) enzyme activity and provides a generalized experimental protocol.

Compound Identification and Properties

This compound is a stable, isotopically labeled form of antipyrine, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This labeling makes it a valuable tool in metabolic studies, often used as an internal standard for the quantification of antipyrine or as a probe to investigate drug metabolism pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | [1] |

| Synonyms | This compound (N-methyl-d3), Phenazone-d3 | [1] |

| CAS Number | 65566-62-3 | [1] |

| Molecular Formula | C₁₁H₉D₃N₂O | [2] |

| Molecular Weight | 191.24 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [2] |

| Purity (LCMS) | ≥99.91% | [2] |

| Isotopic Enrichment | ≥99.99% | [2] |

| Storage Temperature | -20°C (powder), -80°C (in solvent) | [2] |

Safety and Hazard Information

While specific toxicity data for this compound is limited, the safety precautions are based on the known properties of its parent compound, antipyrine.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The primary hazard associated with antipyrine, and by extension this compound, is acute oral toxicity.

Table 2: GHS Hazard Statements for Antipyrine

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

This classification is for the parent compound, antipyrine, and should be considered applicable to this compound in the absence of specific data.

Toxicological Data

Table 3: Acute Toxicity Data for Antipyrine

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1705 mg/kg |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

There is no specific information available regarding chronic toxicity, carcinogenicity, or reproductive toxicity of this compound.

Health Effects

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

Handling and Safety Precautions

Adherence to standard laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Handle in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container.[3]

-

Keep in a cool, dry, and well-ventilated place.[3]

-

For long-term storage as a solid, -20°C is recommended.[2]

-

If in solution, store at -80°C.[2]

Spills and Disposal

-

Spills: In case of a spill, wear appropriate PPE and avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[3][4] Unused or expired material should be disposed of as chemical waste. Mix the material with a non-recyclable substance, place it in a sealed container, and dispose of it in the trash, ensuring all personal and identifying information is removed from the original packaging.[5][6]

This compound in Experimental Protocols

Antipyrine is a well-established probe substrate for assessing the activity of various cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.[7] this compound is used in these assays primarily as an internal standard for accurate quantification of antipyrine and its metabolites by mass spectrometry.

Metabolic Pathway of Antipyrine

Antipyrine is metabolized by several CYP450 enzymes into three major metabolites: 4-hydroxyantipyrine (4-OHA), norantipyrine (NORA), and 3-hydroxymethylantipyrine (3-HMA).[7] The formation of these metabolites is catalyzed by different CYP isoforms, making antipyrine a useful, albeit not entirely specific, probe for overall hepatic metabolic function.[7]

Generalized Experimental Workflow for In Vitro Metabolism Studies

The following workflow outlines a general procedure for assessing antipyrine metabolism using human liver microsomes (HLMs). This compound would be used as an internal standard, added during the sample processing step.

Detailed Methodologies

Objective: To determine the rate of metabolism of antipyrine by human liver microsomes.

Materials:

-

Antipyrine

-

This compound (for internal standard)

-

Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (ice-cold)

-

Water, HPLC-grade

-

Methanol, HPLC-grade

-

Formic acid

-

96-well plates

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of antipyrine and this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working solutions of antipyrine in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to the potassium phosphate buffer.

-

Add the antipyrine working solution to each well to achieve the desired final concentration.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of this compound as the internal standard.

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at a high speed (e.g., 3000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining antipyrine and the formed metabolites (4-OHA, NORA, 3-HMA).

-

The use of this compound as an internal standard will correct for variations in sample processing and instrument response.

-

-

Data Analysis:

-

Calculate the rate of disappearance of antipyrine and the rate of formation of each metabolite.

-

Plot the concentration of antipyrine and its metabolites against time to determine the reaction kinetics.

-

This generalized protocol provides a starting point for researchers. Specific parameters such as substrate and protein concentrations, incubation times, and LC-MS/MS conditions should be optimized for each specific experimental setup.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. While it is considered to have low acute toxicity, proper handling and safety precautions are essential to minimize any potential risks. This guide provides a comprehensive overview of the safety, handling, and experimental use of this compound to ensure its safe and effective application in the laboratory.

References

- 1. This compound | C11H12N2O | CID 46780464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]

- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]

- 7. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Antipyrine in Human Plasma by HPLC-MS/MS Using Antipyrine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antipyrine is a non-steroidal anti-inflammatory drug (NSAID) that also serves as a probe for assessing drug metabolism, particularly the activity of various cytochrome P450 (CYP) enzymes. Accurate and precise quantification of antipyrine in biological matrices is crucial for pharmacokinetic studies and for phenotyping CYP activity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as Antipyrine-d3, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the results.

This application note details a robust and reliable HPLC-MS/MS method for the quantification of antipyrine in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Antipyrine reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve antipyrine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of antipyrine by serially diluting the stock solution with 50:50 (v/v) methanol:water to obtain concentrations for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation

A protein precipitation method is employed for the extraction of antipyrine and this compound from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC System: A standard HPLC or UHPLC system.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Antipyrine | 189.2 | 56.2 | 100 | 30 | 25 |

| This compound (IS) | 192.2 | 56.2 | 100 | 30 | 25 |

Data Presentation

The following tables summarize the expected quantitative performance data for the described method.

Table 4: Calibration Curve for Antipyrine

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 101.2 |

| 50 | 0.582 | 99.5 |

| 100 | 1.16 | 100.8 |

| 500 | 5.79 | 98.9 |

| 1000 | 11.52 | 99.4 |

| Linearity (r²) | >0.995 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 8.5 | 105.2 | 103.7 |

| Low QC | 3 | 5.2 | 6.9 | 101.5 | 102.1 |

| Mid QC | 80 | 4.1 | 5.5 | 98.8 | 99.6 |

| High QC | 800 | 3.5 | 4.8 | 100.3 | 100.9 |

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.2 |

| High QC | 800 | 94.1 | 99.5 |

Visualization of Experimental Workflow

Caption: Workflow for the extraction and analysis of antipyrine from human plasma.

Logical Relationship of the Analytical Method

Caption: Logical flow of the quantitative bioanalytical method.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of antipyrine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is well-suited for pharmacokinetic studies and for the assessment of CYP enzyme activity in clinical and research settings.

Application Notes and Protocols for the Quantification of Drug Metabolites Using Antipyrine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Antipyrine-d3 as an internal standard in the quantification of drug metabolites. The methodologies described herein are particularly relevant for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[1][2] SIL-IS closely mimics the physicochemical properties of the analyte, ensuring that it experiences similar matrix effects and extraction efficiencies, thereby providing accurate and precise quantification.[1][3]

Principle and Advantages of Using this compound

This compound is a deuterated analog of Antipyrine, a mild analgesic and antipyretic. Its utility as an internal standard stems from its structural similarity to a variety of drug metabolites, making it a suitable surrogate for quantification. The three deuterium atoms increase its molecular weight, allowing for its differentiation from the unlabeled analyte by the mass spectrometer without significantly altering its chemical behavior during sample preparation and chromatographic separation.[4]

Key Advantages:

-

Correction for Matrix Effects: Co-elution with the analyte allows for the compensation of ion suppression or enhancement caused by the biological matrix.[1][5]

-

Improved Precision and Accuracy: Normalization of the analyte response to the internal standard response minimizes variability introduced during sample handling and injection.[6]

-

Enhanced Method Robustness: The use of a reliable internal standard leads to more consistent and reproducible results across different sample batches and analytical runs.[7]

Experimental Protocols

The following protocols outline a general framework for the quantification of a hypothetical drug metabolite using this compound as an internal standard. These should be adapted and validated for the specific analyte and matrix of interest.

Materials and Reagents

-

Drug Metabolite Reference Standard

-

This compound (Internal Standard)

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Phosphate Buffered Saline (PBS), pH 7.4

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the drug metabolite reference standard in 1 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Analyte Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) ACN:Water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube (except the blank), add 10 µL of the this compound working solution (100 ng/mL).

-

Add 100 µL of the appropriate matrix (e.g., human plasma) to each tube. For calibration standards, use blank plasma spiked with the corresponding analyte working solution.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[8]

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific analyte.

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: To be determined by infusing the analyte and this compound solutions into the mass spectrometer to identify the precursor and product ions.

Data Presentation: Quantitative Summary

The following tables represent hypothetical validation data for the quantification of a drug metabolite using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighing Factor | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3 | 6.2 | 98.7 | 7.5 | 99.1 |

| Medium | 100 | 4.5 | 101.3 | 5.8 | 100.8 |

| High | 800 | 3.1 | 99.5 | 4.2 | 101.2 |

Acceptance criteria for precision (%CV) are typically ≤15% (≤20% at the LLOQ) and for accuracy are within ±15% (±20% at the LLOQ) of the nominal concentration.[6]

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |

| Low | 85.2 | 87.5 | 0.98 |

| High | 88.1 | 86.9 | 1.02 |

The matrix factor is calculated to assess the degree of ion suppression or enhancement. A value close to 1 indicates a negligible matrix effect.

Visualizations

The following diagrams illustrate the experimental workflow and a representative metabolic pathway.

Caption: General workflow for drug metabolite quantification.

Caption: Representative drug metabolism pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. lcms.cz [lcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Deuterated Antipyrine Analogs in Pharmacokinetic Studies of Metamizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole (also known as dipyrone) is a potent non-opioid analgesic and antipyretic agent.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (MAA).[2] MAA is further metabolized to other active and inactive metabolites, including 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[3][4] Understanding the pharmacokinetic profiles of these metabolites is crucial for determining the efficacy and safety of Metamizole.

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Metamizole, with a focus on the use of deuterated internal standards, such as Antipyrine-d3 or its analogs, for accurate quantification of Metamizole's metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the use of 4-Methylamino-d3 Antipyrine (the deuterated analog of the primary metabolite) is well-documented as an ideal internal standard, this compound can also be considered a suitable alternative due to its structural similarity.[5]

Data Presentation: Pharmacokinetic Parameters of Metamizole Metabolites

The following tables summarize key pharmacokinetic parameters for the main metabolites of Metamizole following its administration in various species. These values can vary depending on the dosage, formulation, and individual physiological factors.

Table 1: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (MAA) in Humans (Oral Administration)

| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference(s) |

| 500 mg | 8.3 ± 1.5 | 1.4 ± 0.5 | 45.2 ± 8.7 | 2.7 ± 0.5 | [2] |

| 1000 mg | 18.3 ± 3.4 | 1.5 ± 0.4 | 92.1 ± 15.6 | 2.9 ± 0.6 | [6] |

Table 2: Pharmacokinetic Parameters of Metamizole Metabolites in Dogs (25 mg/kg Administration)

| Metabolite | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference(s) |

| MAA | IV | 45.6 ± 12.3 | 0.08 | 98.7 ± 25.4 | 3.2 ± 0.8 | [7] |

| IM | 28.9 ± 7.8 | 0.5 | 74.5 ± 18.9 | 3.5 ± 0.9 | [7] | |

| PO | 15.4 ± 5.1 | 1.0 | 58.2 ± 15.7 | 3.8 ± 1.1 | [7] | |

| AA | IV | 5.8 ± 1.9 | 0.25 | 35.6 ± 9.8 | 6.5 ± 1.7 | [7] |

| IM | 4.1 ± 1.2 | 1.0 | 43.1 ± 11.2 | 7.1 ± 1.9 | [7] | |